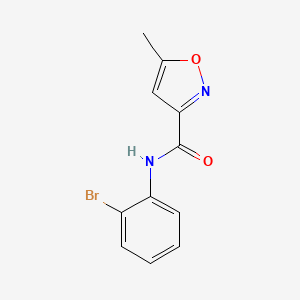![molecular formula C18H20N4O B4764545 N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4764545.png)
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea
描述
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, also known as MPN, is a synthetic compound widely used in scientific research due to its unique properties. MPN is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling.
作用机制
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea inhibits PKC by binding to the catalytic domain of the enzyme, preventing it from phosphorylating its downstream targets. This results in the inhibition of cellular signaling pathways that are dependent on PKC. The inhibition of PKC by N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to have a wide range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to inhibit the growth of bacteria and fungi. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to have a protective effect on the heart by reducing ischemia/reperfusion injury.
实验室实验的优点和局限性
The advantages of using N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in lab experiments include its potency and selectivity for PKC. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea is also relatively easy to synthesize and purify. The limitations of using N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in lab experiments include its potential toxicity and the possibility of off-target effects. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to have cytotoxic effects at high concentrations, and caution should be taken when working with this compound.
未来方向
There are several future directions for the use of N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea. Another area of interest is the use of N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea in combination with other anticancer agents to improve their efficacy. The role of PKC in neurodegenerative diseases such as Alzheimer's disease is also an area of active research, and N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea may prove to be a useful tool in this field. Finally, the development of new delivery methods for N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea may improve its therapeutic potential.
科学研究应用
N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been extensively used in scientific research due to its ability to selectively inhibit PKC. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea has also been used to study the role of PKC in cardiovascular diseases, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
1-(2-methyl-3-pyrazol-1-ylpropyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14(13-22-11-5-10-20-22)12-19-18(23)21-17-9-4-7-15-6-2-3-8-16(15)17/h2-11,14H,12-13H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKYULQEWBLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC2=CC=CC=C21)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4764463.png)
![2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4764468.png)
![6-cyclopropyl-4-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4764474.png)
![N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4764475.png)

![1-(4-fluorophenyl)-5-oxo-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4764496.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)

![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![3-(3,4-dimethoxyphenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4764524.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4764530.png)
![1-allyl-4-[2-(2,5-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4764555.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4764566.png)
